molecular formula C10H11N7O3 B056458 3'-AzddI CAS No. 116597-13-8

3'-AzddI

Cat. No.: B056458
CAS No.: 116597-13-8
M. Wt: 277.24 g/mol
InChI Key: SEUFIMAGNSSKRT-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-AzddI, also known as 3'-Azido-2',3'-dideoxyinosine, is a synthetic nucleoside analog recognized for its potent activity as a reverse transcriptase inhibitor. Its primary research application lies in the study of Human Immunodeficiency Virus (HIV) replication mechanisms and the development of novel antiretroviral agents. The compound's mechanism of action is based on its incorporation into nascent viral DNA chains by the reverse transcriptase enzyme. The presence of the 3'-azido group, in place of the natural hydroxyl group, acts as a chain terminator. Once this compound is incorporated, the absence of the 3'-hydroxyl prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA elongation and effectively inhibiting viral replication. This makes this compound a critical tool for virologists and pharmacologists investigating the HIV life cycle, studying drug resistance patterns, and evaluating the efficacy of combination therapies. Researchers value this compound for its specific structural features that contribute to its mechanism and its role in comparative studies with other dideoxynucleosides like AZT. As with all research compounds, proper safety protocols must be observed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116597-13-8

Molecular Formula

C10H11N7O3

Molecular Weight

277.24 g/mol

IUPAC Name

9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11N7O3/c11-16-15-5-1-7(20-6(5)2-18)17-4-14-8-9(17)12-3-13-10(8)19/h3-7,18H,1-2H2,(H,12,13,19)/t5-,6+,7+/m0/s1

InChI Key

SEUFIMAGNSSKRT-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N=[N+]=[N-]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-]

Synonyms

9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of inosine, 3’-azido-2’,3’-dideoxy- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate intermediates, which are subjected to radical deoxygenation using environmentally friendly reagents such as tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile). The azido group is introduced via alkylation with bromoethane or 3-bromopropanenitrile .

Industrial Production Methods

Industrial production of inosine, 3’-azido-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Inosine, 3’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation, although this is less common.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

Inosine, 3’-azido-2’,3’-dideoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes, particularly in the context of antiviral activity.

    Medicine: Investigated as a potential antiviral agent, especially against HIV, due to its ability to inhibit reverse transcriptase.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The primary mechanism of action of inosine, 3’-azido-2’,3’-dideoxy- involves its incorporation into viral DNA by reverse transcriptase. The lack of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is particularly effective against HIV, as it inhibits the replication of the virus .

Comparison with Similar Compounds

Key Compounds:

Zidovudine (AZT) : Features a 3'-azide group on a deoxyribose sugar. AZT is phosphorylated intracellularly to inhibit HIV reverse transcriptase.

Didanosine (ddI): A dideoxyinosine analog lacking hydroxyl groups at both 2' and 3' positions, leading to chain termination.

3-Amino-7-azaindole: A heterocyclic compound with antiviral and kinase-inhibitory properties, distinct from nucleosides but sharing nitrogen-rich structural motifs .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Structure Mechanism of Action Key Modifications Bioactivity Insights
This compound 3'-azide, dideoxyinosine Chain termination via RT inhibition Azide at 3', dideoxy sugar Hypothesized enhanced stability vs. ddI
AZT 3'-azide, deoxythymidine RT inhibition, chain termination Azide at 3', deoxyribose High efficacy but mitochondrial toxicity
ddI Dideoxyinosine Chain termination Dideoxy sugar, no azide Requires phosphorylation; neuropathy risk
Aziridine 2-Phosphonates Aziridine ring + phosphonate Enzyme inhibition (e.g., proteases) Reactive ring, phosphonate group Broad applications in synthesis
3-Amino-7-azaindole Bicyclic heterocycle Kinase inhibition, antiviral Amino group at position 3 Used in kinase inhibitor development

Mechanistic and Pharmacological Insights

  • Its dideoxy structure likely mimics ddI but with enhanced metabolic stability due to the azide group .
  • Safety Profile : The azide group in AZT is linked to mitochondrial toxicity; this compound’s toxicity profile remains speculative but may differ due to its distinct sugar and base components.

Q & A

Q. What methodologies optimize this compound’s bioavailability while maintaining its antiviral activity in translational research?

  • Methodological Answer : Employ prodrug strategies (e.g., phosphoramidate modification) to enhance cellular uptake. Use in situ perfusion models (e.g., rat intestinal loop) to assess absorption. Validate with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with efficacy endpoints .

Methodological Best Practices

  • Data Transparency : Archive raw spectra, chromatograms, and statistical outputs in FAIR-aligned repositories .
  • Ethical Replication : Pre-register hypotheses and share negative results to combat publication bias .
  • Interdisciplinary Validation : Combine biochemical assays with computational models to strengthen mechanistic claims .

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